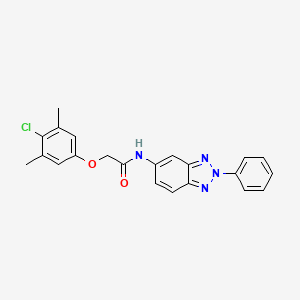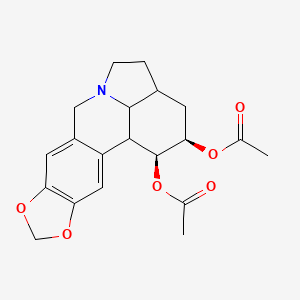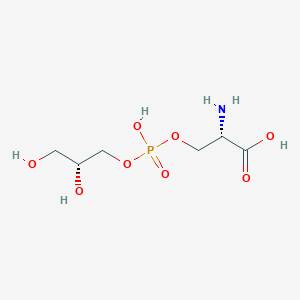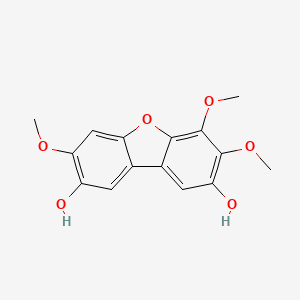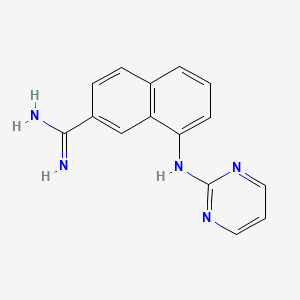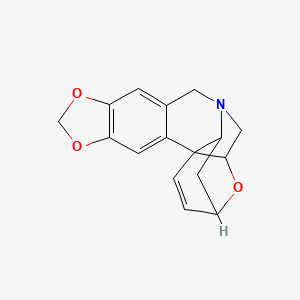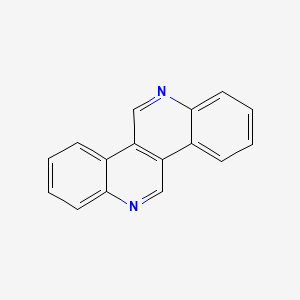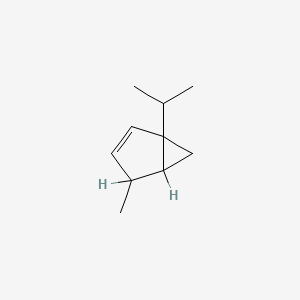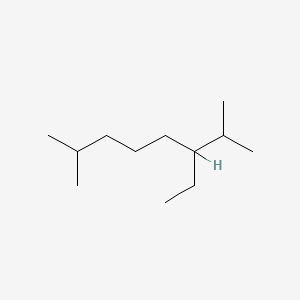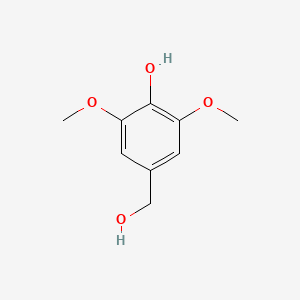
4-Hydroxy-3,5-dimethoxybenzyl alcohol
Overview
Description
Syringyl alcohol is a member of the class of phenols that is phenol substituted by a hydroxymethyl group at position 4 and methoxy groups at positions 2 and 6 respectively. It is a member of phenols, a dimethoxybenzene and a member of benzyl alcohols.
4-Hydroxy-3,5-dimethoxybenzyl alcohol is a natural product found in Morus cathayana with data available.
Mechanism of Action
Target of Action
4-Hydroxy-3,5-dimethoxybenzyl alcohol primarily targets signaling pathways involved in the growth and replication of infectious agents . It has been observed to inhibit the transcription and translation of specific genes essential for certain bacteria’s survival .
Mode of Action
The compound interacts with its targets by inhibiting the signaling pathways involved in the growth and replication of infectious agents . This inhibition results in the disruption of the transcription and translation processes of specific genes, which are essential for the survival of certain bacteria .
Biochemical Pathways
The affected biochemical pathways are those involved in the growth and replication of infectious agents . The downstream effects of this interaction include the inhibition of the transcription and translation of specific genes, leading to a decrease in the survival rate of certain bacteria .
Pharmacokinetics
Its solubility is known to be sparingly soluble (040 g/L at 25°C) , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of specific gene transcription and translation processes . This inhibition disrupts the normal functioning of certain bacteria, thereby reducing their survival rate .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can be affected by the temperature of the environment . Additionally, the compound’s efficacy may be influenced by the presence of other substances in the environment that could interact with it.
Biochemical Analysis
Biochemical Properties
4-Hydroxy-3,5-dimethoxybenzyl alcohol plays a significant role in biochemical reactions due to its phenolic structure. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit the transcription and translation of specific genes essential for the survival of certain bacteria . Additionally, this compound interferes with the activity of enzymes involved in virus replication, showcasing its antiviral properties . These interactions highlight the compound’s potential in modulating biochemical pathways and its therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce oxidative stress in cells by scavenging free radicals and inducing antioxidant proteins . This compound also impacts the transcription and translation of genes, thereby affecting cellular metabolism and overall cell function . These cellular effects make this compound a potential candidate for therapeutic applications in oxidative stress-related conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, it has been observed to inhibit the activity of enzymes involved in virus replication, thereby preventing the proliferation of viruses . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and induce the expression of antioxidant proteins . These molecular mechanisms underline the compound’s potential in therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been observed to maintain its antioxidant properties, although the extent of its effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reducing oxidative stress and inhibiting viral replication . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the need for careful dosage optimization in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound has been observed to inhibit specific enzymes involved in the growth and replication of infectious agents . Additionally, its antioxidant properties are linked to its ability to modulate metabolic pathways related to oxidative stress . These interactions highlight the compound’s role in regulating metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . Studies have shown that this compound is sparingly soluble, which may affect its distribution within biological systems . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its antioxidant properties may be enhanced when localized to mitochondria, where it can directly scavenge free radicals and protect against oxidative damage . Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
4-(hydroxymethyl)-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-4,10-11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOAEJWSKPQLJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00201050 | |
| Record name | 4-Hydroxy-3,5-dimethoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00201050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530-56-3 | |
| Record name | Syringyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Syringic alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3,5-dimethoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00201050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3,5-dimethoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SYRINGIC ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7G66I59XC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes carbonaceous materials interesting for the selective oxidation of 4-Hydroxy-3,5-dimethoxybenzyl alcohol?
A1: The research focuses on using N-doped and non-doped carbonaceous materials as potential catalysts for this reaction. This is driven by the need to find alternatives to traditional metal-based catalysts, which can be expensive and environmentally harmful. Carbonaceous materials, particularly those with tailored porosity and surface chemistry, present an attractive option due to their potential for cost-effectiveness and environmental friendliness.
Q2: How did the researchers assess the catalytic activity of the carbonaceous materials under sonication?
A2: The researchers synthesized various carbonaceous materials using a hard-template technique. These materials were then subjected to sonication at different frequencies (22, 100, 500, and 800 kHz) with a 50% amplitude. The catalytic activity was evaluated by monitoring the conversion of this compound during the sonochemical reaction. The results showed that C-meso, a non-doped mesoporous carbon material, exhibited significantly increased catalytic activity under sonication compared to the control conditions without sonication [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
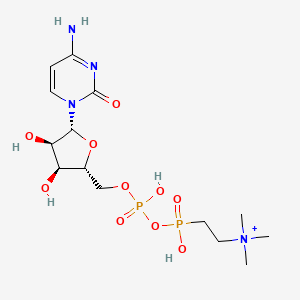
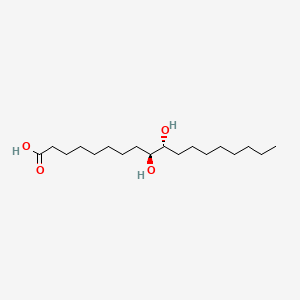
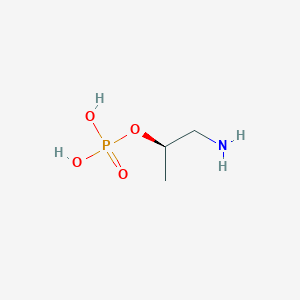
![(1S,2R,4S,5R,6R,9S,10R,17R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione](/img/structure/B1209453.png)
